Distinct Lipophilicity Window: 78% Greater XLogP3-AA than 1-Phenylcyclopropanol
The computed partition coefficient (XLogP3-AA) for the target compound is 2.7 [1]. This is 1.2 log units higher than that of its closest simple analog, 1-phenylcyclopropanol, which has an XLogP3-AA of 1.5 [2]. A 1.2 log unit increase represents a 15.8-fold greater preference for the organic phase, a magnitude that can dramatically alter a molecule's pharmacokinetic profile.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 1-Phenylcyclopropanol: 1.5 |
| Quantified Difference | Difference of +1.2 log units (>15-fold increase in partition coefficient) |
| Conditions | Computed property via XLogP3 algorithm as reported in PubChem |
Why This Matters
This property is a critical determinant for passive membrane permeability and non-specific binding, making the target compound a key choice when designing libraries for intracellular targets or CNS penetration, where a higher logP is often required.
- [1] PubChem. (2026). 1-(2-Phenylpropan-2-yl)cyclopropan-1-ol, CID 62668594. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1248462-64-7 View Source
- [2] PubChem. (2026). 1-Phenylcyclopropanol, CID 13076814. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/29526-96-3 View Source
